Sebacato de amonio

Descripción general

Descripción

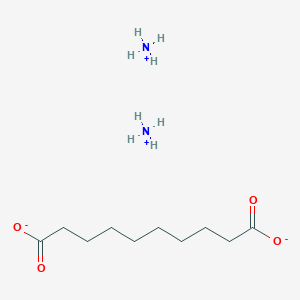

Ammonium sebacate is a white crystalline powder with a weak ammonia odor . It has a chemical formula of C10H24N2O4 and a molecular weight of 236.31 . It is a basic chemical material and can be used in the production of electronic capacitor chemical materials .

Molecular Structure Analysis

The molecular formula of ammonium sebacate is C10H24N2O4 . It has an average mass of 236.309 Da and a monoisotopic mass of 236.173615 Da .Aplicaciones Científicas De Investigación

Elastómero de Sebacato de Poliglicerol

El sebacato de amonio se utiliza en la síntesis de sebacato de poliglicerol (PGS) . El PGS es un copolímero elastomérico ampliamente estudiado obtenido de la policondensación de dos monómeros biorreabsorbibles, glicerol y ácido sebácico . Debido a su biocompatibilidad y la posibilidad de adaptar su tasa de biodegradabilidad y propiedades mecánicas, el PGS ha ganado mucho interés en las últimas dos décadas, especialmente en el campo de la ingeniería de tejidos blandos .

Ingeniería de Tejidos

El PGS, sintetizado utilizando this compound, se utiliza en ingeniería de tejidos . Se utiliza en la creación de andamios 3D para soportar la unión, proliferación y diferenciación celular, proporcionando señales para promover la reparación y regeneración tisular .

Guianza Nerviosa

El PGS se utiliza en la guianza nerviosa . Proporciona una estructura de soporte para el crecimiento y la guianza de las células nerviosas, ayudando en la reparación y regeneración de los nervios dañados .

Regeneración de Tejidos Blandos

El this compound, a través de su papel en la síntesis de PGS, contribuye a la regeneración de tejidos blandos . Los andamios de PGS pueden imitar la matriz extracelular, proporcionando un entorno propicio para el crecimiento y la regeneración de los tejidos blandos

Safety and Hazards

Ammonium sebacate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mecanismo De Acción

. .

Mode of Action

The interaction of ammonium sebacate with aluminium during anodization results in the formation of porous anodic films . This process emphasizes the close relationship between pore generation and oxygen evolution . The

PO43−PO_4^{3-}PO43−

ions incorporated in the anodic films behave as the primary source of avalanche electrons . It is the avalanche electronic current through the barrier film that causes oxygen evolution during anodization . ) to nitrite (. . .Result of Action

The action of ammonium sebacate results in the formation of porous anodic films on aluminium surfaces . When growth of anodic oxide and oxygen evolution occur simultaneously at the aluminium anode, cavities or pores are formed in the resulting films . This process is crucial for the synthesis of various functional nanostructures .

Action Environment

The action of ammonium sebacate is influenced by environmental factors such as the presence of other electrolytes and the type of solution in which the compound is dissolved . For instance, the compound’s action has been studied in ethylene glycol and several

H3PO4H_3PO_4H3PO4

-containing electrolytes . The compound’s action, efficacy, and stability can vary depending on these environmental conditions .Propiedades

IUPAC Name |

diazanium;decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4.2H3N/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h1-8H2,(H,11,12)(H,13,14);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATJMZAWJRWBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)[O-])CCCC(=O)[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648441 | |

| Record name | Bisammonium decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19402-63-2 | |

| Record name | Bisammonium decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

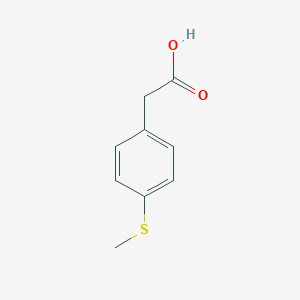

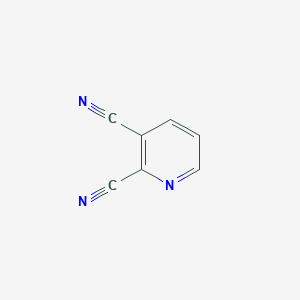

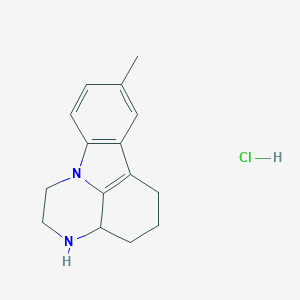

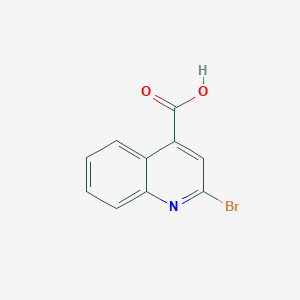

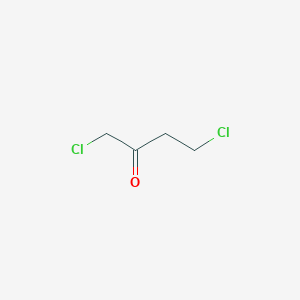

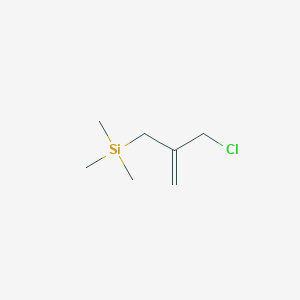

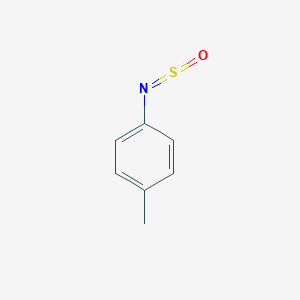

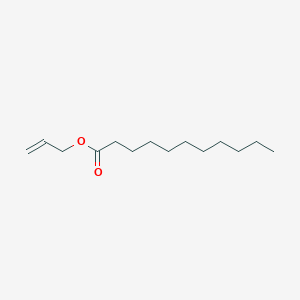

Feasible Synthetic Routes

Q1: What is the primary application of ammonium sebacate in the provided research papers?

A1: Ammonium sebacate is primarily used as a solute in electrolytes for aluminum electrolytic capacitors. [, , , , , , , , , ]

Q2: How does the concentration of ammonium sebacate affect the performance of aluminum electrolytic capacitors?

A2: Research indicates that as the concentration of ammonium sebacate increases in the electrolyte, the sparking voltage of the capacitor tends to decrease while the conductivity increases. []

Q3: Are there any advantages to using ammonium sebacate over other similar compounds in electrolytes for aluminum electrolytic capacitors?

A3: Yes, studies show that branched long-chain dibasic acid ammonium, derived from ammonium sebacate, exhibits higher solubility in ethylene glycol compared to ammonium sebacate alone. This results in an improved sparking voltage, potentially enhancing the capacitor's performance. []

Q4: What is the impact of adding ammonium sebacate to electrolytes containing other carboxylic acid ammonium salts?

A4: Combining ammonium sebacate with other branched-chain carboxylic acid ammonium salts in electrolytes has been shown to improve the performance of aluminum electrolytic capacitors. These capacitors exhibit low leakage current, high ripple current, high-frequency resistance, and improved temperature stability, making them suitable for applications like energy-saving lamps. []

Q5: Does the presence of ammonium sebacate in electrolytes influence the lifespan of aluminum electrolytic capacitors?

A5: Research suggests that capacitors using electrolytes containing ammonium sebacate demonstrate good long-term stability. For instance, capacitors with electrolytes incorporating ammonium sebacate and specific additives passed a 3,000-hour high voltage test at 105°C. []

Q6: How does the thermal stability of ammonium sebacate compare to other dicarboxylic acids like sebacic acid?

A6: Studies reveal that the decomposition temperature of side-chain polycarbon dibasic acid (SCPDA), synthesized from ammonium sebacate, exceeds 200°C. This indicates better thermal stability compared to sebacic acid. Consequently, electrolytes formulated with SCPDA derivatives demonstrate superior performance in aluminum electrolytic capacitors, particularly in high-temperature applications. []

Q7: Can ammonium sebacate be used in combination with polymers in electrolytes for aluminum electrolytic capacitors?

A7: Yes, research indicates that adding the high molecular polymer polyvinyl alcohol (PVA) to electrolytes containing ammonium sebacate can increase the sparking voltage and reduce sparking time, improving the overall performance of aluminum electrolytic capacitors. []

Q8: Are there any studies on the long-term performance of aluminum electrolytic capacitors using ammonium sebacate-based electrolytes under high-temperature conditions?

A8: Research shows that capacitors utilizing electrolytes containing ammonium sebacate, along with specific additives and solvents, can function for extended periods under high temperatures. For example, some formulations allowed capacitors to withstand 8,000 hours of operation under a ripple current at an unspecified elevated temperature. []

Q9: Beyond aluminum electrolytic capacitors, has ammonium sebacate been explored for any other applications in material science?

A9: Yes, ammonium sebacate served as a starting material for synthesizing linear ester amide copolymers. These copolymers, with varying compositions, exhibited diverse properties, including fiber-forming abilities and melting points ranging from 149 to 198°C. This research highlights the potential of ammonium sebacate as a building block for novel polymeric materials. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Calcium bis[(2-hydroxyphenoxy)methanesulfonate]](/img/structure/B95294.png)

![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)

![2-Hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B95319.png)